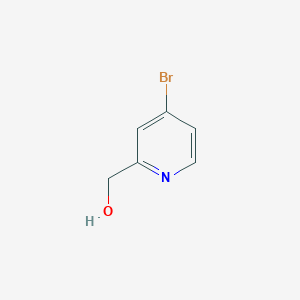

(4-Bromopyridin-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVUUSQGWMQSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563704 | |

| Record name | (4-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-45-0 | |

| Record name | (4-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromopyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromopyridin-2-yl)methanol

For researchers, scientists, and professionals in drug development, (4-bromopyridin-2-yl)methanol is a valuable heterocyclic building block. Its unique structure, featuring a pyridine ring substituted with both a bromo and a hydroxymethyl group, allows for versatile chemical modifications, making it a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, potential applications, and safety information.

Core Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance described as a white to pale reddish-yellow or brown solid or liquid.[1] The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [2][3][4][5] |

| Molecular Weight | 188.02 g/mol | [3][4][6][7] |

| CAS Number | 131747-45-0 | [2][3][4][6][7] |

| Melting Point | 52.0 to 56.0 °C | [6][7][8] |

| Boiling Point | 284.3 °C at 760 mmHg | [6][7][8] |

| Density | 1.668 g/cm³ | [7][8] |

| Flash Point | 125.7 °C | [7][8] |

| Refractive Index | 1.598 | [7][8] |

| Vapor Pressure | 0.00141 mmHg at 25 °C | [7][8] |

| pKa (Predicted) | 13.09 ± 0.10 | [8] |

| LogP | 1.3364 | [3][8] |

| Purity | Typically ≥95% | [2][3][7] |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential for structure confirmation and purity assessment. While specific spectra are not provided in this guide, they are typically available from the supplier for specific batches. Public databases like PubChem may also contain spectral information.[9]

Reactivity and Stability

This compound is stable under recommended storage conditions, which include keeping it in a dark, dry place at room temperature in a sealed container.[1][8] It is incompatible with strong oxidizing agents.[10] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen bromide.[10]

The presence of the bromine atom and the hydroxymethyl group on the pyridine ring are key to its reactivity. The bromine atom can be substituted or used in cross-coupling reactions, while the alcohol functionality can be oxidized or converted to other functional groups.

Applications in Drug Development

A significant application of this compound is as a reagent in the synthesis of bisphosphonate derivatives.[7][8] These compounds are known to inhibit farnesyl pyrophosphate synthase, a critical enzyme in the mevalonate pathway, which is involved in isoprenoid biosynthesis.[7][8] This makes it a valuable starting material for developing drugs targeting diseases where this pathway is dysregulated.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain and are often proprietary. However, a general synthetic approach could involve the selective bromination of 2-pyridinemethanol or the reduction of a corresponding 4-bromopicolinic acid derivative.

Use as a Reagent in Synthesis:

While a specific, detailed protocol for the synthesis of bisphosphonate derivatives using this compound is not provided in the searched literature, a general workflow can be described. The hydroxymethyl group can be converted to a leaving group, followed by reaction with a phosphonate-containing nucleophile. Alternatively, the bromine atom can be utilized in a coupling reaction to attach the pyridine ring to a larger scaffold containing the bisphosphonate moiety.

Caption: Synthetic workflow for bisphosphonate derivatives.

Safety Information

This compound is associated with several hazard statements and should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][10]

It is essential to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.[10][11] This product is intended for research and development use only.[2][4][10]

References

- 1. This compound | 131747-45-0 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. This compound CAS 131747-45-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound|lookchem [lookchem.com]

- 9. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (4-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of (4-bromopyridin-2-yl)methanol, a key building block in medicinal chemistry and drug development. This document details the spectroscopic data and analytical methodologies used to confirm the molecular structure of this compound, presenting a valuable resource for researchers engaged in the synthesis and characterization of novel pyridine derivatives.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . Its structure consists of a pyridine ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 131747-45-0 |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Appearance | Off-white to light yellow solid |

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The expected splitting patterns (singlet, doublet, etc.) arise from the coupling between adjacent protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-6 |

| ~7.6 | d | 1H | H-5 |

| ~7.4 | s | 1H | H-3 |

| ~4.7 | s | 2H | -CH₂- |

| ~5.0 | s (broad) | 1H | -OH |

2.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~160 | C-2 |

| ~150 | C-6 |

| ~139 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

| ~63 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| ~800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2) with an approximate 1:1 ratio.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 187/189 | [M]⁺ (Molecular ion) |

| 170/172 | [M-OH]⁺ |

| 108 | [M-Br]⁺ |

Synthesis and Experimental Protocols

This compound is typically synthesized via the reduction of the corresponding aldehyde, 4-bromopicolinaldehyde.

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve 4-bromopicolinaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization Protocols

-

NMR Spectroscopy: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Record the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.

-

IR Spectroscopy: Obtain the IR spectrum of the purified compound as a thin film on a salt plate (for oils) or as a KBr pellet (for solids) using an FT-IR spectrometer.

-

Mass Spectrometry: Analyze a dilute solution of the purified compound using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization - ESI) to obtain the mass spectrum.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the synthesis and structure elucidation of this compound.

This comprehensive guide provides the essential data and methodologies for the unambiguous structure elucidation of this compound. The presented information serves as a valuable reference for researchers in the field of synthetic and medicinal chemistry.

An In-depth Technical Guide to (4-Bromopyridin-2-yl)methanol (CAS: 131747-45-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromopyridin-2-yl)methanol, a key building block in synthetic chemistry, particularly in the development of therapeutic agents. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in the creation of farnesyl pyrophosphate synthase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to pale reddish-yellow or brown substance.[1] A summary of its key physicochemical data is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 131747-45-0 |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol [2] |

| Melting Point | 52.0 to 56.0 °C[3] |

| Boiling Point | 284.3 °C at 760 mmHg |

| Flash Point | 125.7 °C |

| Density | 1.668 g/cm³ |

| pKa | 13.09±0.10 (Predicted) |

| Solubility | Information not readily available |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of methyl 4-bromopyridine-2-carboxylate.

Experimental Protocol: Reduction of Methyl 4-bromopyridine-2-carboxylate

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Methyl 4-bromopyridine-2-carboxylate

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Acetone

-

Ethyl acetate

-

Water

-

Nitrogen gas supply

-

Standard reaction glassware (e.g., round-bottom flask, condenser)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a 250 mL reaction flask, add methyl 4-bromopyridine-2-carboxylate (990 mg, 4.58 mmol) and ethanol (250 mL).

-

Slowly add sodium borohydride (380 mg, 10 mmol) in portions to the stirred solution under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 18 hours.

-

After the reaction is complete, quench the reaction by adding 5 mL of acetone and continue stirring for an additional 15 minutes.

-

Filter the reaction mixture.

-

Concentrate the filtrate using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield this compound. The crude product, a yellow liquid, can often be used directly in subsequent reactions.

Applications in Drug Discovery: Synthesis of Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors

This compound is a valuable starting material for the synthesis of bisphosphonate derivatives, a class of compounds known to inhibit farnesyl pyrophosphate synthase (FPPS). FPPS is a key enzyme in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids. Inhibition of this enzyme has therapeutic applications in various diseases, including osteoporosis and certain types of cancer.

The synthesis of these inhibitors typically involves the conversion of the hydroxymethyl group of this compound into a more complex side chain containing a bisphosphonate moiety.

Experimental Workflow: Synthesis of a Pyridinylaminomethylene-bisphosphonate

The following is a generalized workflow for the synthesis of a bisphosphonate derivative from this compound. This process involves multiple steps, starting with the conversion of the alcohol to a more reactive intermediate.

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and do not inhale dust or vapors. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Spectroscopic Data

The identity and purity of this compound are typically confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (188.02 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

This guide provides essential technical information for researchers and professionals working with this compound. Its utility as a synthetic intermediate, particularly in the development of FPPS inhibitors, underscores its importance in medicinal chemistry and drug discovery.

References

Technical Guide: Physicochemical Properties of (4-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromopyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its utility is prominent in the development of various pharmaceutical compounds and functional materials. A thorough understanding of its physical and chemical characteristics is paramount for its effective application in research and development, ensuring reproducibility, and optimizing reaction conditions. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, supported by experimental methodologies.

Chemical Identity

| Identifier | Value |

| CAS Number | 131747-45-0[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₆BrNO[1][2][3][4][5][10][11] |

| Molecular Weight | 188.02 g/mol [1][4][5][11] |

| Synonyms | 4-Bromo-2-(hydroxymethyl)pyridine[5][7][8], 4-Bromopyridine-2-methanol[1][2][4][7][8] |

| InChI Key | MHVUUSQGWMQSMH-UHFFFAOYSA-N[3][10] |

| SMILES | BrC1=CC(=NC=C1)CO[4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in various solvents and reaction conditions.

| Property | Value |

| Appearance | White to light yellow or light orange powder or lump[2][7] |

| Melting Point | 52.0 to 56.0 °C[1][2][7][12] |

| Boiling Point | 284.3 °C at 760 mmHg[1][2][12] |

| Density | 1.668 g/cm³[2][12] |

| Flash Point | 125.7 °C[2][12] |

| Vapor Pressure | 0.00141 mmHg at 25 °C[2][12] |

| Refractive Index | 1.598[2][12] |

| Purity | ≥95% - ≥98% (Varies by supplier)[3][4][12] |

| Storage Temperature | Room Temperature, sealed in a dry, dark place[7][12] |

Computational Data

Computationally predicted properties provide valuable insights into the molecule's behavior and are useful for modeling and screening purposes.

| Property | Value |

| LogP | 1.3364[4][12] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų[4][11] |

| Hydrogen Bond Donors | 1[4][12] |

| Hydrogen Bond Acceptors | 2[4][12] |

| Rotatable Bonds | 1[4][12] |

| Exact Mass | 186.96328 Da[11][12] |

Experimental Protocols

The following sections detail generalized experimental procedures for determining key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[13]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[14]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[15]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[15]

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[16]

-

For a more precise measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[16]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Solubility Determination

Understanding the solubility of a compound is essential for selecting appropriate solvents for reactions, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirrer

-

Graduated pipettes or measuring cylinders

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Qualitative Assessment:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) in portions, agitating the mixture vigorously after each addition.[17]

-

Observe whether the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in that specific solvent at room temperature.

-

-

Quantitative Assessment (if required):

-

Prepare a saturated solution of this compound in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and allowing it to equilibrate with stirring.

-

Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).

-

Determine the concentration of the dissolved solid in a known volume of the solution using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Diagrams

References

- 1. alfa-labotrial.com [alfa-labotrial.com]

- 2. This compound CAS 131747-45-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 131747-45-0 this compound AKSci J50284 [aksci.com]

- 7. 4-Bromo-2-pyridinemethanol | 131747-45-0 [amp.chemicalbook.com]

- 8. This compound - CAS:131747-45-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. calpaclab.com [calpaclab.com]

- 10. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 11. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound|lookchem [lookchem.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. scribd.com [scribd.com]

- 15. westlab.com [westlab.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Chemical Stability and Reactivity of (4-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromopyridin-2-yl)methanol is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, featuring a reactive bromo group on the pyridine ring and a primary alcohol, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical stability, reactivity, and safe handling of this compound, with a focus on its application in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to light-colored solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 131747-45-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆BrNO | [1][3][4][5] |

| Molecular Weight | 188.02 g/mol | [1][4][5] |

| Appearance | White to light yellow to light orange powder or lump | [3][6] |

| Melting Point | 52.0 to 56.0 °C | [6] |

| Boiling Point | 105 °C @ 0.5 mmHg | [6] |

| Purity | Typically >95% or >98% (HPLC) | [1][2][3][7] |

| Synonyms | 4-Bromo-2-(hydroxymethyl)pyridine, 4-Bromopyridine-2-methanol | [1][5][7] |

Chemical Stability and Storage

This compound is generally stable under recommended storage conditions. However, appropriate handling and storage are crucial to prevent degradation and ensure its integrity for research and development purposes.

Storage Conditions

For long-term storage, it is recommended to keep this compound at 2-8°C in a tightly sealed container.[7] The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[7] Some suppliers also indicate that it can be stored at room temperature if sealed in a dry environment.

Incompatible Materials and Decomposition

Strong oxidizing agents are incompatible with this compound and should be avoided.[7] Upon thermal decomposition, the compound may produce hazardous substances, including carbon oxides, hydrogen bromide, and nitrogen oxides.[7]

Handling Precautions

Standard laboratory safety protocols should be followed when handling this compound. It is advised to wear protective gloves, clothing, and eye/face protection.[7] Handling should be performed in a well-ventilated area to avoid inhalation of dust or fumes.[7] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

A general workflow for the handling and storage of this compound is depicted in the following diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 4. Farnesyl diphosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Mevalonate pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Potential Biological Activity of (4-Bromopyridin-2-yl)methanol Derivatives

Introduction: The Strategic Value of the (4-Bromopyridin-2-yl)methanol Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a "privileged scaffold," a core structural motif frequently found in approved therapeutic agents.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing solubility and receptor interaction. The strategic introduction of substituents onto this ring system allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

The compound this compound presents a particularly compelling starting point for a drug discovery campaign.[3][4] It possesses two distinct, orthogonally reactive functional handles:

-

The C4-Bromo Group: This site is a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This enables the introduction of a vast array of aryl and heteroaryl moieties, creating libraries of compounds with diverse three-dimensional shapes and electronic profiles to probe interactions with biological targets.

-

The C2-Hydroxymethyl Group: This primary alcohol is amenable to classic transformations like esterification and etherification.[7] These modifications are fundamental strategies for modulating a compound's lipophilicity, which directly impacts its cell permeability, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide provides a comprehensive framework for the synthesis, biological evaluation, and mechanistic elucidation of novel derivatives based on the this compound core. We will explore rational synthetic pathways and present a self-validating cascade of in vitro assays designed to identify and characterize promising lead compounds for anticancer, anti-inflammatory, and antimicrobial applications.

Section 1: Synthetic Strategies for Derivative Libraries

The core principle behind library synthesis is to generate molecular diversity from a common starting material in a predictable and efficient manner. For the this compound scaffold, we propose a two-pronged approach targeting its distinct reactive sites.

C4-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry due to its reliability, mild conditions, and exceptional tolerance of various functional groups.[6][8] Applying this to the C4-bromo position allows for the creation of a biaryl linkage, a common feature in many bioactive molecules.

Causality of Experimental Choice: The rationale for prioritizing Suzuki coupling is twofold. First, it allows for the systematic exploration of the "aryl-binding pocket" of potential target proteins. By varying the boronic acid partner, we can introduce electron-donating or electron-withdrawing groups, heterocyclic rings, or sterically demanding substituents. Second, the reaction conditions are generally compatible with the free hydroxymethyl group at the C2 position, minimizing the need for protecting group chemistry and thus streamlining the synthetic workflow.[5]

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS 131747-45-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

A Literature Review of Substituted Pyridylmethanols: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Synthesis, Biological Activity, and Therapeutic Potential of Substituted Pyridylmethanols

Substituted pyridylmethanols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of a methanol moiety, make them valuable scaffolds for the design and development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and potential signaling pathway interactions of substituted pyridylmethanols, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of Substituted Pyridylmethanols

The synthesis of substituted pyridylmethanols can be achieved through several strategic routes, with the choice of method often dictated by the desired substitution pattern, availability of starting materials, and scalability. The most common and effective methods include Grignard reactions, reduction of carbonyls, and two-step oxidation-reduction sequences.

Grignard Reaction

The Grignard reaction is a versatile method for the formation of carbon-carbon bonds and is widely employed for the synthesis of pyridylmethanols. This approach typically involves the reaction of a pyridine-based carbonyl compound (e.g., pyridinecarboxaldehyde) with a Grignard reagent (e.g., an aryl or alkyl magnesium halide).

Table 1: Summary of Synthetic Routes for Substituted Pyridylmethanols

| Synthetic Route | Starting Materials | Reagents | Typical Yields (%) | Key Advantages | Key Disadvantages |

| Grignard Reaction | Pyridinecarboxaldehydes, Organohalides | Magnesium, Anhydrous Solvents | 60-85 | High versatility, wide range of substituents can be introduced. | Sensitive to moisture and air, may require protection of other functional groups. |

| Reduction of Carbonyls | Pyridyl ketones | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 85-98 | High yields, mild reaction conditions for NaBH₄. | Limited to the substituents already present on the starting materials. |

| Oxidation-Reduction | Substituted 2-benzylpyridines | Potassium permanganate (KMnO₄), Sodium borohydride (NaBH₄) | ~86 (oxidation), High (reduction)[1] | Good for specific substitution patterns, intermediate purification possible.[1] | Two-step process, potentially lower overall yield. |

Experimental Protocol: Grignard Synthesis of (4-Chlorophenyl)(pyridin-2-yl)methanol[2][3]

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 equivalents) are covered with anhydrous tetrahydrofuran (THF). A crystal of iodine is added to initiate the reaction. A solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.[2]

-

Reaction with Pyridine-2-carboxaldehyde: The prepared Grignard reagent is cooled to 0°C. A solution of pyridine-2-carboxaldehyde (0.9 equivalents) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete.[3]

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[2] The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3][2]

II. Biological Activities of Substituted Pyridylmethanols

Substituted pyridylmethanols have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. The primary areas of investigation include their potential as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of substituted pyridylmethanols and related diaryl pyridine derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Diaryl Pyridine and Pyridyl-Urea Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |

| Diaryl Pyridine 1 | 2,6-diaryl-substituted | Various human cancer cell lines | Moderate cytotoxicity | [4] |

| Diaryl Pyridine 2 | Diaryl substituted imidazo[4,5-c]pyridin-2-one | Xenograft tumor | Significant inhibition | [5] |

| Pyridyl-Urea 8e | 4-Iodophenyl urea | MCF-7 | 0.11 (72h) | |

| Pyridyl-Urea 8n | 3,4-Dichlorophenyl urea | MCF-7 | 0.80 (72h) | |

| Pyridyl-Urea 9b | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | MCF-7 | < 3 | [6] |

| Pyridyl-Urea 9d | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | PC3 | < 5 | [6] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)[7][8]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[7]

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 24, 48, or 72 hours.[7]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[8]

Antimicrobial Activity

Substituted pyridylmethanols and their derivatives have also been investigated for their efficacy against a range of microbial pathogens. The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Pyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridine-based salts | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [9] |

| Pyridine-based salts | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [9] |

| Pyridine carbonitriles | E. coli | < 0.0195 mg/mL | [10] |

| Pyridine carbonitriles | B. mycoides | < 0.0048 mg/mL | [10] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | P. mirabilis | 16 | [11] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amides | K. pneumoniae | 64 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.

III. Signaling Pathway Modulation

The therapeutic effects of substituted pyridylmethanols, particularly in cancer, are often linked to their ability to modulate key intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] Pyridine-containing compounds have been identified as potent inhibitors of kinases within this pathway.[14]

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis. The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3.

Substituted pyridylmethanols and their derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells. For instance, certain 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives have been identified as potent PI3Kδ inhibitors that can attenuate the phosphorylation of Akt.[14]

IV. Conclusion

Substituted pyridylmethanols are a promising class of compounds with significant potential in drug discovery and development. The synthetic versatility of this scaffold allows for the generation of diverse libraries of compounds for biological screening. The demonstrated anticancer and antimicrobial activities, coupled with the potential to modulate critical signaling pathways like PI3K/Akt/mTOR, underscore the therapeutic relevance of this chemical class. Further exploration of structure-activity relationships and mechanism of action studies will be crucial in optimizing the efficacy and safety of substituted pyridylmethanol-based drug candidates. This technical guide provides a foundational overview to aid researchers in their pursuit of novel therapeutics derived from this important heterocyclic core.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, antitumor activities and biological studies of novel diaryl substituted fused heterocycles as dual ligands targeting tubulin and katanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 12. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy [mdpi.com]

- 14. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Bromopyridines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the landscape of medicinal chemistry, forming the backbone of a multitude of therapeutic agents. The strategic introduction of a bromine atom onto this versatile heterocycle dramatically expands its synthetic utility and modulates its physicochemical properties, making bromopyridines prized building blocks in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, application, and biological significance of bromopyridines in contemporary drug discovery and development.

The Strategic Importance of Bromopyridines in Drug Design

Bromopyridines serve as highly versatile intermediates in the synthesis of complex molecular architectures. The bromine atom, a key functional handle, enables a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse chemical moieties essential for biological activity.[1]

The position of the bromine atom on the pyridine ring, as well as the presence of other substituents, significantly influences the molecule's reactivity and electronic properties. This allows medicinal chemists to fine-tune the synthetic strategy and the properties of the final compounds. For instance, 2-bromopyridines, 3-bromopyridines, and 4-bromopyridines each offer unique reactivity profiles and are used to access different chemical spaces.[2] Furthermore, the introduction of a bromine atom can enhance the lipophilicity of the pyridine ring, which can improve a compound's ability to cross cellular membranes.[3]

Synthetic Methodologies for Bromopyridine Scaffolds

The efficient synthesis of bromopyridine building blocks is a critical first step in many drug discovery programs. A variety of methods are employed, with the choice of route often depending on the desired isomer and the scale of the synthesis.

Synthesis of 2-Bromopyridine

A common and high-yielding method for the synthesis of 2-bromopyridine is the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction.[4][5][6]

Experimental Protocol: Synthesis of 2-Bromopyridine

-

Materials: 2-aminopyridine, 48% hydrobromic acid, bromine, sodium nitrite, 50% sodium hydroxide solution, diethyl ether, anhydrous sodium sulfate.[5]

-

Procedure:

-

In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to below 0°C in an ice-salt bath.

-

Slowly add liquid bromine (1.05 eq) dropwise while maintaining the temperature below -5°C.

-

A solution of sodium nitrite (1.1 eq) in water is then added dropwise, keeping the reaction temperature below 0°C.

-

After the addition is complete, stir the reaction mixture for an additional 20-30 minutes.

-

Carefully add 50% sodium hydroxide solution to the reaction mixture to neutralize the acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product is then purified by distillation under reduced pressure to yield 2-bromopyridine.[5]

-

Synthesis of 3-Bromopyridine

The direct bromination of pyridine can be challenging and often leads to a mixture of products. A more controlled synthesis of 3-bromopyridine involves the reaction of pyridine with bromine in the presence of a strong acid.[7]

Experimental Protocol: Synthesis of 3-Bromopyridine

-

Materials: Pyridine, 80-95% sulfuric acid, bromine, 6N sodium hydroxide, petroleum ether, anhydrous sodium sulfate.[7]

-

Procedure:

-

To a mixture of pyridine (3.7 eq) and 80-95% sulfuric acid at 0°C, slowly add bromine (1.0 eq) dropwise.

-

Heat the reaction mixture to 130-140°C and stir for 7-8 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Adjust the pH to 8 with a 6N sodium hydroxide solution.

-

Extract the product with petroleum ether.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter and concentrate the solution.

-

The crude product is purified by distillation to afford 3-bromopyridine.[7]

-

Cross-Coupling Reactions: The Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools in the medicinal chemist's arsenal, and bromopyridines are excellent substrates for these transformations. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used reactions in drug discovery.[8][9]

Suzuki-Miyaura Coupling of Bromopyridines

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials: Bromopyridine derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand), base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., 1,4-dioxane/water, DMF).[9][10]

-

Procedure:

-

To a flame-dried Schlenk flask, add the bromopyridine, arylboronic acid, base, and palladium catalyst (and ligand, if necessary).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[9]

-

Biological Activities of Bromopyridine-Containing Molecules

The incorporation of a bromopyridine moiety has led to the discovery of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.

Anticancer Activity

Brominated pyridine derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[11][12]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [11] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | [11] |

| Novel Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 | [11] |

| Novel Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 | [11] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [11] |

| Bromo-substituted imidazo[4,5-b]pyridine 10 (with unsubstituted amidino group) | SW620 (Colon) | 0.4 | [13] |

| Bromo-substituted imidazo[4,5-b]pyridine 14 (with 2-imidazolinyl group) | SW620 (Colon) | 0.7 | [13] |

| Bromo-substituted imidazo[4,5-b]pyridine 8 (with 4-cyanophenyl group) | HeLa, SW620, HepG2 | 1.8–3.2 | [13] |

Antimicrobial Activity

The introduction of bromine can enhance the lipophilicity of pyridine derivatives, facilitating their penetration through microbial cell membranes and leading to antimicrobial activity.[11]

| Compound | Microbial Strain | MIC (µM) | Reference |

| Bromo-substituted imidazo[4,5-b]pyridine 14 (with 2-imidazolinyl group) | E. coli | 32 | [13] |

Signaling Pathways and Mechanisms of Action

Bromopyridine-containing drugs exert their therapeutic effects by modulating specific signaling pathways involved in disease pathogenesis. A prominent example is the inhibition of protein kinases.

Kinase Inhibition

Many kinase inhibitors incorporate a pyridine or bromopyridine scaffold, which often serves as a hinge-binding motif in the ATP-binding pocket of the kinase.[2] Pexidartinib, a drug synthesized from a 2-amino-5-bromopyridine precursor, is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the proliferation and survival of macrophages.[2]

Bromodomain and Extra-Terminal (BET) Protein Inhibition

BET inhibitors are a class of epigenetic modulators that have shown promise in cancer therapy. They function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby preventing their interaction with acetylated histones and transcription factors.[11][14] This leads to the downregulation of key oncogenes like MYC. Many potent BET inhibitors feature a bromopyridine moiety.

Drug Discovery Workflow with Bromopyridines

The journey of a bromopyridine-based compound from a laboratory curiosity to a potential therapeutic follows a well-defined, multi-stage workflow.

Conclusion

Bromopyridines are undeniably a privileged scaffold in medicinal chemistry. Their synthetic tractability, coupled with the profound impact of the bromine substituent on the physicochemical and biological properties of the parent pyridine ring, ensures their continued prominence in the development of novel therapeutics. From kinase inhibitors in oncology to modulators of epigenetic pathways, bromopyridine-containing molecules are at the forefront of innovation in drug discovery. A thorough understanding of their synthesis, reactivity, and biological activities is therefore essential for any researcher or professional dedicated to advancing the field of medicinal chemistry.

References

- 1. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]

- 4. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 11. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 13. reddit.com [reddit.com]

- 14. BET inhibitor - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of (4-Bromopyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (4-Bromopyridin-2-yl)methanol, a key building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, tabulated spectroscopic data for easy reference, and a clear visualization of the synthetic workflow.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The predicted proton NMR spectrum in DMSO-d₆ provides a useful reference for the expected chemical shifts and coupling constants.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.35 | d | 5.3 | 1 | H-6 |

| 7.66-7.60 | m | - | 1 | H-5 |

| 7.53-7.47 | m | - | 1 | H-3 |

| 5.51 | t | 5.9 | 1 | -OH |

| 4.54 | d | 5.9 | 2 | -CH₂- |

¹³C NMR: No experimental data was found in the searched literature.

Infrared (IR) Spectroscopy

No experimental data was found in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The presence of bromine is typically characterized by a distinctive isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity. Predicted mass-to-charge ratios (m/z) for various adducts are provided below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.97057 |

| [M+Na]⁺ | 209.95251 |

| [M-H]⁻ | 185.95601 |

| [M+NH₄]⁺ | 204.99711 |

| [M+K]⁺ | 225.92645 |

| [M]⁺ | 186.96274 |

Synthesis of this compound

This compound can be synthesized via the reduction of methyl 4-bromopyridine-2-carboxylate. The following is a detailed experimental protocol for this transformation.

Experimental Protocol: Reduction of Methyl 4-bromopyridine-2-carboxylate

Materials:

-

Methyl 4-bromopyridine-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Ethanol (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-bromopyridine-2-carboxylate (1.0 equivalent) in anhydrous ethanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) (typically 1.5 to 2.0 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide on the Safety and Handling of (4-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-Bromopyridin-2-yl)methanol (CAS No: 131747-45-0), a key reagent in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 4-Bromo-2-(hydroxymethyl)pyridine, is a solid organic compound.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 131747-45-0 | [2][3] |

| Molecular Formula | C₆H₆BrNO | [1][3][4] |

| Molecular Weight | 188.02 g/mol | [3][5] |

| Appearance | Powder/Solid | [1][3] |

| Purity | ≥95% - ≥98.0% | [1][2][3] |

| Melting Point | 52.0 to 56.0 °C | [3] |

| Boiling Point | 284.3 °C at 760 mmHg | [3] |

| Flash Point | 125.7 °C | [3] |

| Density | 1.668 g/cm³ | [3] |

| Vapor Pressure | 0.00141 mmHg at 25 °C | [3][6] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Ingestion may also be harmful.[3]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

Potential Health Effects:

-

Inhalation: May cause irritation to the lungs and respiratory system.[2]

-

Skin Contact: Can result in inflammation, itching, scaling, reddening, or blistering.[2]

-

Eye Contact: May lead to redness, pain, or severe eye damage.[2]

-

Ingestion: Harmful if swallowed.[3][7] Overexposure may lead to serious illness.[2]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks.

Handling:

-

Use only in a well-ventilated area or outdoors.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands and skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wear appropriate personal protective equipment (PPE).[2]

Storage:

-

Store in a tightly-closed container.[2]

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Store locked up.[2]

-

Recommended long-term storage is at 2-8°C.[2]

-

Store away from incompatible substances and sources of ignition.[2]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| Protection Type | Recommended Equipment | Rationale |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended for broader protection.[8][9] | Protects against splashes and airborne particles.[8][9] |

| Hand Protection | Nitrile gloves. Double-gloving is recommended for added protection.[9] | Provides a barrier against skin contact.[8][9] |

| Skin and Body Protection | Impervious clothing and a lab coat. | To prevent skin exposure.[8] |

| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if dust is generated or ventilation is inadequate.[5][10] | Protects the respiratory system from harmful dust and particles.[5] |

Section 5: First-Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][11]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.[2][5]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE to avoid substance contact and inhalation of dust. Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[2]

-

Containment and Cleaning: For minor spills, gently cover with an absorbent material to avoid raising dust. Carefully sweep the material into a designated hazardous waste container. For major spills, evacuate the area and contact emergency services.[2][9]

Section 7: Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. aksci.com [aksci.com]

- 3. This compound CAS 131747-45-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound|lookchem [lookchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. theory.labster.com [theory.labster.com]

Methodological & Application

Synthesis of (4-Bromopyridin-2-yl)methanol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (4-Bromopyridin-2-yl)methanol, a valuable building block in the development of novel therapeutics. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including bisphosphonate derivatives which are known inhibitors of farnesyl pyrophosphate synthase, a critical enzyme in the isoprenoid biosynthesis pathway.[1]

Synthetic Approach: Reduction of a Carboxylate Ester

The primary and well-documented method for the synthesis of this compound involves the reduction of a carboxylate ester precursor, specifically methyl 4-bromopyridine-2-carboxylate. This approach utilizes a mild reducing agent, sodium borohydride, in an alcoholic solvent to achieve a high yield of the desired product.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via the reduction of methyl 4-bromopyridine-2-carboxylate.

| Parameter | Value | Reference |

| Starting Material | Methyl 4-bromopyridine-2-carboxylate | [2] |

| Reducing Agent | Sodium borohydride | [2] |

| Solvent | Ethanol | [2] |

| Reaction Temperature | Room Temperature (20°C) | [2] |

| Reaction Time | 18 hours | [2] |

| Yield | 88% | [2] |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

-

Methyl 4-bromopyridine-2-carboxylate

-

Ethanol

-

Sodium borohydride

-

Acetone

-

Ethyl acetate

-

Water

-

250 mL reaction flask

-

Stirring apparatus

-

Nitrogen source (optional, for inert atmosphere)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 250 mL reaction flask, add methyl 4-bromopyridine-2-carboxylate (4.58 mmol, 990 mg) and ethanol (250 mL).[2]

-

While stirring the mixture, slowly add sodium borohydride (10 mmol, 380 mg) in batches. For a larger scale reaction, 20.17 mmol (763 mg) of sodium borohydride can be used for 9.166 mmol (1.98 g) of the starting ester in 50 mL of ethanol.[2]

-

Stir the reaction mixture at room temperature for 18 hours. The reaction can be performed under a nitrogen atmosphere to ensure inert conditions.[2]

-

After the reaction is complete, quench the reaction by adding 5 mL of acetone and continue stirring for an additional 15 minutes.[2]

-

Filter the reaction mixture.

-

Concentrate the filtrate using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic phase, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it to obtain the crude product.

-

The resulting crude this compound is a yellow liquid (760 mg, 88% yield) and can be used in subsequent reactions without further purification.[2] The product's mass spectrum should show a peak at [M+1] of 187.9.[2]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis of this compound Workflow.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (4-Bromopyridin-2-yl)methanol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 4-aryl-2-pyridinemethanol derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[1] this compound is a valuable substrate for these reactions, allowing for the introduction of a variety of aryl and heteroaryl substituents at the 4-position of the pyridine ring. The resulting 4-aryl-2-pyridinemethanol scaffold is a key structural motif in many biologically active compounds and functional materials.

One of the challenges in the Suzuki coupling of pyridine-containing substrates is the potential for the lone pair of electrons on the nitrogen atom to coordinate with the palladium catalyst, which can lead to catalyst deactivation. Therefore, careful selection of the catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and purity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Yields

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under generalized optimal conditions. Please note that these are illustrative yields and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

| Arylboronic Acid | Product | Representative Yield (%) |

| Phenylboronic acid | (4-(Phenyl)pyridin-2-yl)methanol | 85 |

| 4-Methoxyphenylboronic acid | (4-(4-Methoxyphenyl)pyridin-2-yl)methanol | 92 |

| 4-Chlorophenylboronic acid | (4-(4-Chlorophenyl)pyridin-2-yl)methanol | 78 |

| 3-Thienylboronic acid | (4-(Thiophen-3-yl)pyridin-2-yl)methanol | 75 |

| 4-Cyanophenylboronic acid | 4-(2-(Hydroxymethyl)pyridin-4-yl)benzonitrile | 72 |

| 3,5-Dimethylphenylboronic acid | (4-(3,5-Dimethylphenyl)pyridin-2-yl)methanol | 88 |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired (4-arylpyridin-2-yl)methanol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Caption: A general workflow for Suzuki coupling reactions.

Logic Diagram for Condition Selectiondot